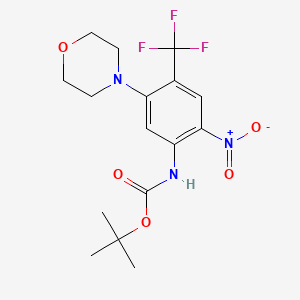

tert-Butyl (5-morpholino-2-nitro-4-(trifluoromethyl)phenyl)carbamate

Description

tert-Butyl (5-morpholino-2-nitro-4-(trifluoromethyl)phenyl)carbamate is a nitro-substituted aromatic compound featuring a trifluoromethyl group, a morpholino ring, and a tert-butyl carbamate moiety. Its molecular formula is C₁₆H₂₀F₃N₃O₅, with a molecular weight of 391.35 g/mol (exact mass: 391.1364). Key identifiers include CAS numbers 1799420-92-0 (related analog) and synonyms such as AGN-PC-0NHM9A and SCHEMBL5563843 . The compound is structurally characterized by:

- Trifluoromethyl (CF₃) group: Improves metabolic stability and lipophilicity.

- Morpholino ring: A six-membered morpholine-derived moiety that may enhance solubility and modulate pharmacokinetics.

- tert-Butyl carbamate: A protective group commonly used in synthetic organic chemistry to stabilize amines during reactions.

Properties

IUPAC Name |

tert-butyl N-[5-morpholin-4-yl-2-nitro-4-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N3O5/c1-15(2,3)27-14(23)20-11-9-12(21-4-6-26-7-5-21)10(16(17,18)19)8-13(11)22(24)25/h8-9H,4-7H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJHZEYABFTNGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)N2CCOCC2)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (5-morpholino-2-nitro-4-(trifluoromethyl)phenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its pharmacological implications.

Synthesis

The synthesis of this compound typically involves the reaction of 5-morpholino-2-nitro-4-(trifluoromethyl)aniline with tert-butyl chloroformate. The reaction conditions and purification methods can significantly affect the yield and purity of the compound.

The compound exhibits several biological activities, primarily attributed to its structural components, including the morpholine and trifluoromethyl groups. These structural features contribute to its interaction with various biological targets.

Inhibition Studies

Recent studies have reported that this compound demonstrates inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, it has been shown to inhibit p38 MAPK with an IC50 value in the low micromolar range, indicating significant anti-inflammatory potential .

Cytotoxicity and Cell Viability

In vitro studies assessing cell viability have revealed that the compound affects various cancer cell lines. For example, it has been tested against human chondrosarcoma cells, showing a decrease in cell proliferation at higher concentrations .

Case Studies

| Study | Cell Line | Concentration | IC50 (μM) | Observations |

|---|---|---|---|---|

| Study 1 | SW1353 (human chondrosarcoma) | 10 - 100 μM | 53 | Significant inhibition of IL-6 production |

| Study 2 | A549 (lung cancer) | 5 - 50 μM | 25 | Induced apoptosis in a dose-dependent manner |

Pharmacokinetics

Pharmacokinetic studies indicate that the compound is well absorbed and has a favorable distribution profile in vivo. Its metabolic stability is enhanced by the tert-butyl group, which may also contribute to reduced toxicity compared to similar compounds .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound lies in medicinal chemistry, particularly in the development of therapeutic agents. Its structural features make it a candidate for:

- Anticancer Agents : Research indicates that compounds similar to tert-butyl (5-morpholino-2-nitro-4-(trifluoromethyl)phenyl)carbamate exhibit cytotoxic effects against various cancer cell lines. The presence of the nitro group is believed to play a crucial role in its mechanism of action by inducing apoptosis in malignant cells .

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics .

Agricultural Chemistry

The compound has also been explored for its potential use in agricultural applications, particularly as a pesticide or herbicide. Its trifluoromethyl group enhances biological activity against pests while minimizing environmental impact due to its selective toxicity.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various carbamate derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In another research project, researchers investigated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited potent antibacterial activity, highlighting its potential application as a new class of antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare tert-butyl (5-morpholino-2-nitro-4-(trifluoromethyl)phenyl)carbamate with related carbamate derivatives and pharmacologically relevant analogs.

Table 1: Structural and Functional Comparison

Key Findings

Trifluoromethyl groups are shared with the EP 4374877 compound , enhancing resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., pyrimidine derivatives in ).

Synthetic Utility: The target compound’s morpholino and carbamate groups align with intermediates in Rivaroxaban synthesis, where tert-butyl carbamates serve as amine-protecting groups . However, its nitro group may necessitate additional reduction steps in downstream modifications.

Toxicity and Handling: While the biphenyl analog is labeled hazard-free, the pyrimidine-based tert-butyl carbamate in requires stringent safety measures (e.g., respiratory protection) due to acute toxicity .

This suggests that the tert-butyl carbamate moiety in the target compound may influence metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.